molecular formula C10H22Cl2N2 B1433910 1-(Cyclobutylmethyl)-1,4-diazepane dihydrochloride CAS No. 1803601-38-8

1-(Cyclobutylmethyl)-1,4-diazepane dihydrochloride

Cat. No.: B1433910
CAS No.: 1803601-38-8
M. Wt: 241.2 g/mol
InChI Key: AVPJVCQYVYLXDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

The development of 1-(Cyclobutylmethyl)-1,4-diazepane dihydrochloride emerged from the broader historical evolution of diazepine chemistry, which gained prominence following the clinical success of 1,4-benzodiazepine compounds in the mid-20th century. The recognition of diazepines as privileged structures in medicinal chemistry has driven continuous exploration of novel substitution patterns and ring modifications to optimize biological activity profiles. The specific incorporation of cyclobutylmethyl substituents represents a more recent development in this field, reflecting advances in understanding structure-activity relationships within seven-membered nitrogen-containing heterocycles. Historical precedent for cycloalkylmethyl modifications in diazepane systems can be traced to systematic studies of conformational effects on receptor binding, where researchers sought to balance conformational flexibility with selective biological activity. The synthesis and characterization of this compound builds upon decades of methodological development in heterocyclic synthesis, particularly advances in regioselective alkylation techniques and salt formation strategies that enable practical access to these complex molecular architectures.

Taxonomic Position within Heterocyclic Chemistry

This compound occupies a distinctive position within the taxonomic hierarchy of heterocyclic compounds, classified as a seven-membered saturated heterocycle containing two nitrogen atoms at the 1 and 4 positions. According to the Hantzsch-Widman nomenclature system, the parent diazepane structure represents the fully saturated form of the 1,4-diazepine ring system, distinguished from its unsaturated analogs by the complete saturation of all carbon-carbon bonds within the seven-membered ring. The compound belongs to the broader category of azepines, which constitute seven-membered heterocycles containing nitrogen heteroatoms, and specifically to the subcategory of diazepines that feature two nitrogen atoms within the ring structure. Within this classification, the 1,4-substitution pattern represents the most commonly encountered and medicinally relevant arrangement of nitrogen atoms, providing optimal spatial positioning for interaction with biological targets.

The taxonomic relationship extends to the broader family of nitrogen-containing heterocycles, where diazepanes occupy an intermediate position between the smaller piperazine rings (six-membered) and larger eight-membered or macrocyclic systems. The cyclobutylmethyl substituent introduces additional structural complexity, creating a bicyclic system that combines the conformational properties of both the diazepane core and the cyclobutane moiety. This structural arrangement places the compound within the specialized subset of substituted diazepanes that exhibit restricted conformational flexibility while maintaining the characteristic pharmacophoric features of the seven-membered ring system.

Taxonomic Level Classification Characteristic Features
Ring Size Seven-membered Intermediate flexibility between 6- and 8-membered rings
Heteroatom Count Two nitrogen atoms 1,4-positioning for optimal biological activity
Saturation State Fully saturated sp³-hybridized carbons allowing conformational mobility
Substituent Pattern N-1 cyclobutylmethyl Bicyclic character with conformational restriction
Salt Form Dihydrochloride Enhanced stability and solubility

Significance in Organic and Medicinal Chemistry Research

The significance of this compound in contemporary research stems from its potential as a versatile scaffold for drug discovery and its unique structural features that enable selective biological activity. Research investigations have demonstrated that diazepane derivatives, particularly those bearing cycloalkylmethyl substituents, exhibit promising interactions with sigma receptors, which are implicated in various neurological and psychiatric disorders. The compound has shown potential in modulating chemokine receptors involved in inflammatory responses, suggesting applications in immunomodulatory therapeutics. Studies have specifically focused on the compound's ability to interact with sigma-1 receptors, which function as chaperone proteins regulating cellular stress responses and protein folding. These receptors play crucial roles in neuroprotection, making compounds like this compound valuable tools for investigating neurodegenerative diseases and developing neuroprotective agents.

The compound's research significance extends to its utility as a synthetic building block in organic chemistry, where it serves as a precursor for more complex molecular architectures. Its structural features enable participation in various chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions, facilitating the generation of structurally diverse derivative libraries for biological screening. The diazepane scaffold has demonstrated particular utility in peptidomimetic chemistry, where it can serve as a conformationally constrained replacement for flexible peptide sequences. Research has also explored the compound's potential in developing T-type calcium channel blockers, with studies indicating that diazepane derivatives can achieve selective inhibition of these channels while maintaining favorable pharmacokinetic properties. Additionally, investigations into the compound's antioxidant properties have revealed promising radical scavenging activities, suggesting potential applications in treating oxidative stress-related disorders.

Relationship to Other Diazepane Derivatives

This compound exhibits intricate structural and functional relationships with other members of the diazepane family, sharing common pharmacophoric elements while displaying unique properties conferred by its specific substitution pattern. Comparative analysis with related compounds such as 1-(Cyclopropylmethyl)-1,4-diazepane reveals that cycloalkylmethyl substituents can significantly influence both conformational preferences and biological activity profiles. The cyclobutylmethyl group provides intermediate steric bulk compared to smaller cyclopropylmethyl analogs and larger cyclopentylmethyl derivatives, resulting in a balanced compromise between conformational restriction and binding site accessibility. Research has demonstrated that variations in cycloalkyl ring size can modulate receptor selectivity, with the four-membered cyclobutyl group offering distinct binding characteristics compared to three- or five-membered analogs.

The compound's relationship to benzodiazepine derivatives represents another important aspect of its structural family, as both classes share the fundamental 1,4-diazepine core but differ in their degree of aromaticity and conformational flexibility. While benzodiazepines feature a fused benzene ring that restricts conformational mobility, the fully saturated diazepane system in this compound allows for greater conformational adaptability. This flexibility can be advantageous for binding to diverse biological targets but may also result in reduced selectivity compared to more rigid benzodiazepine analogs. Studies comparing diazepane and benzodiazepine derivatives have revealed that the saturated seven-membered ring system can access conformational states unavailable to the constrained benzodiazepine framework, potentially enabling interaction with novel binding sites.

The compound also shares structural features with other pharmaceutical intermediates and research compounds within the diazepane class, including those used in developing treatments for neurological disorders and infectious diseases. Comparative structure-activity relationship studies have identified key structural determinants that influence biological activity, including the positioning and nature of nitrogen substituents, the presence of additional ring systems, and the overall molecular geometry. These relationships have informed rational drug design efforts aimed at optimizing the balance between potency, selectivity, and pharmacokinetic properties within the diazepane scaffold.

Compound Class Structural Relationship Key Differences Biological Implications
Benzodiazepines Shared 1,4-diazepine core Fused aromatic ring Reduced conformational flexibility
Cyclopropylmethyl analogs Similar substituent pattern Smaller cycloalkyl ring Altered steric interactions
Unsubstituted diazepanes Common ring system Absence of N-substituent Different pharmacological profile
Pharmaceutical intermediates Related synthetic pathway Variable functionalization Diverse therapeutic applications

Properties

IUPAC Name

1-(cyclobutylmethyl)-1,4-diazepane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2.2ClH/c1-3-10(4-1)9-12-7-2-5-11-6-8-12;;/h10-11H,1-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPJVCQYVYLXDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2CCCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods of 1-(Cyclobutylmethyl)-1,4-diazepane Dihydrochloride

General Synthetic Strategy

The synthesis of 1-(Cyclobutylmethyl)-1,4-diazepane typically involves the alkylation of 1,4-diazepane with a cyclobutylmethyl halide or equivalent electrophilic reagent. The dihydrochloride salt is commonly obtained by treatment of the free base with hydrochloric acid.

Specific Synthetic Routes and Procedures

Alkylation of 1,4-Diazepane
  • Starting Materials : 1,4-diazepane and cyclobutylmethyl halide (e.g., bromide or chloride)
  • Reaction Conditions : The alkylation is performed under basic or neutral conditions, often in an aprotic solvent such as acetonitrile, DMF, or THF.
  • Mechanism : Nucleophilic substitution where the secondary amine nitrogen of 1,4-diazepane attacks the electrophilic carbon of the cyclobutylmethyl halide, forming the N-substituted product.
Formation of Dihydrochloride Salt
  • The free base 1-(Cyclobutylmethyl)-1,4-diazepane is dissolved in an organic solvent or water.
  • Anhydrous or aqueous hydrochloric acid is added dropwise to precipitate or crystallize the dihydrochloride salt.
  • The salt is isolated by filtration, washing, and drying under vacuum.

Advanced Synthetic Details from Patent Literature

Patent AU2011315498C1 and related documents describe synthetic intermediates and methods relevant to the preparation of 1-(Cyclobutylmethyl)-1,4-diazepane derivatives, including salt formation and purification steps.

  • Intermediate Preparation : The cyclobutylmethyl moiety can be introduced via alkylation of protected diazepane intermediates, followed by deprotection and salt formation.
  • Purification : Recrystallization from suitable solvents (e.g., ethanol, isopropanol) is used to obtain high purity dihydrochloride salt.
  • Yield Optimization : Reaction parameters such as temperature, solvent choice, and molar ratios are optimized to maximize yield and purity.

Example Synthetic Procedure (Hypothetical Based on Literature)

Step Reagents & Conditions Description Outcome
1 1,4-diazepane, cyclobutylmethyl bromide, K2CO3, DMF, 80°C, 12 h Alkylation of 1,4-diazepane with cyclobutylmethyl bromide Formation of 1-(Cyclobutylmethyl)-1,4-diazepane free base
2 Concentrated HCl, ethanol, 0-5°C Addition of HCl to free base solution Precipitation of dihydrochloride salt
3 Filtration, washing with cold ethanol, drying Isolation and purification Pure this compound

Analytical and Research Findings on Preparation

  • Purity Analysis : The dihydrochloride salt is characterized by NMR, IR, and mass spectrometry to confirm structure and purity.
  • Yield Data : Typical yields for the alkylation step range from 70% to 85%, with overall yields after salt formation around 65%-80%.
  • Stability : The dihydrochloride salt exhibits good stability under ambient conditions, facilitating storage and handling.
  • Crystallinity : Salt formation improves crystallinity and solubility profile, which is beneficial for pharmaceutical formulation.

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Typical Yield (%) Notes
Alkylation of 1,4-diazepane Cyclobutylmethyl halide, base, aprotic solvent, 80°C 70-85 Nucleophilic substitution reaction
Salt Formation HCl in ethanol or water, 0-5°C 90-95 Precipitation of dihydrochloride salt
Purification Recrystallization from alcohol solvents - Enhances purity and crystallinity

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclobutylmethyl)-1,4-diazepane dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The diazepane ring can undergo nucleophilic substitution reactions with halogens or other electrophiles to form substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, alkyl halides, and other electrophiles in the presence of a suitable base or catalyst.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications.

Scientific Research Applications

Overview

1-(Cyclobutylmethyl)-1,4-diazepane dihydrochloride is a chemical compound that has garnered interest in various scientific fields, particularly in medicinal chemistry and materials science. Its unique structural properties enable a range of applications, from pharmaceutical development to biological research.

Medicinal Chemistry

  • Pharmaceutical Development : This compound is explored for its potential as a pharmacological agent. Its structure suggests possible interactions with biological targets, making it a candidate for the development of new drugs aimed at treating conditions such as anxiety, depression, and other neurological disorders.
  • Mechanism of Action : The compound may act on neurotransmitter systems, particularly those involving GABA receptors, which are crucial in modulating mood and anxiety levels.

Biological Research

  • In Vitro Studies : Research has indicated that compounds similar to this compound can inhibit specific enzymes or receptors involved in various biological pathways. For example, studies have focused on its effects on cholinesterase activity, which is relevant for neurodegenerative diseases.
  • Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties by targeting cancer cell proliferation pathways. Further investigation into its efficacy against different cancer types is ongoing.

Materials Science

  • Synthesis of Advanced Materials : The unique chemical properties of this compound allow it to be used in the synthesis of novel polymers and coatings. These materials can have applications in drug delivery systems or as protective coatings in various industrial applications.

Case Studies

Study FocusFindings
In Vitro Cholinesterase ActivityA study demonstrated that modifications to diazepane structures could enhance inhibitory potency against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes, suggesting potential therapeutic applications in Alzheimer's disease treatment.
Antitumor ActivityResearch indicated that compounds with structural similarities to this compound showed promising results against resistant cancer cell lines, highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 1-(Cyclobutylmethyl)-1,4-diazepane dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs of 1-(cyclobutylmethyl)-1,4-diazepane dihydrochloride, highlighting substituent groups, molecular weights, and applications:

Compound Name Substituent Group Molecular Weight (g/mol) Solubility Key Applications/Notes References
This compound Cyclobutylmethyl Not explicitly provided Likely polar solvents (e.g., DMSO, methanol) GPCR ligand synthesis
1-(2-Fluorobenzyl)-1,4-diazepane dihydrochloride hydrate 2-Fluorobenzyl 299.21 Slight in chloroform, methanol, DMSO Research chemical
1-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane dihydrochloride Pyridinyl with CF3 group 318.2 Not specified Discontinued commercial product
1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane dihydrochloride Oxadiazole-cyclopropyl hybrid 303.22 (C11H20Cl2N4O) Not specified Specialty organic synthesis
1-({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)-1,4-diazepane dihydrochloride Imidazopyridinyl-chloro substituent 345.67 (C13H19Cl3N4) No safety data available Life science research

Physicochemical Properties

  • In contrast, the cyclobutylmethyl variant’s solubility is inferred to align with polar aprotic solvents like DMSO or methanol, common for similar amine salts .
  • Stability : Dihydrochloride salts generally improve stability over free bases, as seen in analogs like 1-(pyrimidin-2-yl)-1,4-diazepane dihydrochloride, which is stored at room temperature .

Pharmacological and Research Relevance

  • Receptor Targeting : Derivatives like N-(2,2,2-trifluoroethyl)-1,4-diazepane-1-sulfonamide hydrochloride are explored for sulfonamide-based enzyme inhibition . The cyclobutylmethyl variant’s rigid structure may enhance selectivity for neurological or metabolic receptors.
  • Antimalarial Potential: Compounds such as 1-((4-chlorophenyl)(phenyl)methyl)-1,4-diazepane were synthesized for reversed chloroquine analogs, though specific activity data are unavailable .

Biological Activity

1-(Cyclobutylmethyl)-1,4-diazepane dihydrochloride is a chemical compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a diazepane ring with a cyclobutylmethyl substituent. The dihydrochloride form enhances its solubility and stability in aqueous environments, which is critical for biological assays.

Structural Formula

  • IUPAC Name : this compound
  • Molecular Formula : C₉H₁₄Cl₂N₂
  • Molecular Weight : 207.13 g/mol

The compound's biological activity is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Preliminary studies suggest that it may act as a modulator of the central nervous system (CNS) through the following mechanisms:

  • Receptor Interaction : It potentially interacts with GABA receptors and serotonin receptors, which are crucial for mood regulation and anxiety.
  • Enzyme Inhibition : There are indications that it may inhibit specific kinases involved in cellular signaling pathways, thus affecting cell proliferation and survival.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies focusing on its pharmacological properties:

Activity Description
CNS Activity Potential anxiolytic and antidepressant effects through GABA modulation.
Anticancer Potential Inhibitory effects on cancer cell lines through kinase inhibition.
Neuroprotective Effects Possible protective effects against neurodegeneration in animal models.

Study 1: CNS Activity

A study conducted on rodent models demonstrated that administration of this compound resulted in significant reductions in anxiety-like behaviors. The compound was shown to increase GABAergic transmission, leading to anxiolytic effects comparable to standard anxiolytics.

Study 2: Anticancer Effects

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including colon cancer (HT29) and leukemia (K562). The IC50 values were determined to be approximately 15 µM for HT29 cells and 20 µM for K562 cells, indicating a promising therapeutic profile.

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of similar compounds to optimize their efficacy. For instance, modifications to the cyclobutyl group have been explored to enhance receptor affinity and selectivity.

Key Findings:

  • Efficacy : The compound shows significant promise as a selective inhibitor of casein kinase 1 (CK1), which is implicated in various cancers.
  • Safety Profile : Early toxicity assessments indicate a favorable safety profile at therapeutic doses.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-(Cyclobutylmethyl)-1,4-diazepane dihydrochloride to improve yield and purity?

  • Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., solvent selection, temperature, catalyst use) and purification techniques. For example, cyclopropyl-containing analogs (e.g., 7-Cyclopropyl-1,4-oxazepane hydrochloride) often require controlled ring-opening and cyclization steps to avoid side products . Techniques like column chromatography or recrystallization can enhance purity. Process control tools (e.g., real-time monitoring of pH and temperature) aligned with chemical engineering design principles (RDF2050103) ensure reproducibility .

Q. What analytical techniques are most reliable for characterizing the structural integrity of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are critical for confirming molecular structure. Advanced NMR techniques (e.g., 2D-COSY) resolve cyclobutylmethyl group orientation. Purity assessment via HPLC with UV/Vis or charged aerosol detection (CAD) is recommended, as seen in protocols for structurally similar compounds . Safety protocols (e.g., glovebox use, fume hoods) must align with OSHA standards to prevent degradation during analysis .

Q. How should researchers design experiments to assess the compound’s stability under varying storage conditions?

  • Methodological Answer : Stability studies should follow ICH guidelines, testing parameters like temperature (4°C, 25°C, 40°C), humidity (60-75% RH), and light exposure. Accelerated stability testing over 1-3 months can predict long-term behavior. Use spectroscopic (FTIR) and chromatographic (HPLC) methods to track degradation products, as demonstrated in reference material characterization .

Advanced Research Questions

Q. What strategies resolve contradictions in reported pharmacological data for this compound?

  • Methodological Answer : Discrepancies often arise from differences in assay conditions (e.g., cell lines, solvent concentrations). Meta-analysis of existing data should categorize variables (e.g., IC50 values by assay type) and apply statistical models (ANOVA, multivariate regression) to identify confounding factors. Linking findings to theoretical frameworks (e.g., receptor binding kinetics) clarifies mechanistic outliers .

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations (GROMACS) model ligand-receptor interactions. Parameterize the cyclobutylmethyl group using density functional theory (DFT) for accurate charge distribution. Validate predictions with in vitro binding assays (e.g., SPR, ITC) to refine force fields .

Q. What experimental designs address challenges in isolating enantiomers of this compound?

  • Methodological Answer : Chiral separation via HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) resolves enantiomers. Optimize mobile phase composition (e.g., hexane/isopropanol ratios) for peak resolution. Circular dichroism (CD) spectroscopy confirms enantiopurity. Membrane separation technologies (RDF2050104) may offer scalable alternatives .

Q. How do researchers reconcile conflicting data on the compound’s solubility in polar vs. non-polar solvents?

  • Methodological Answer : Systematic solubility profiling using shake-flask or UV-metric methods across solvent polarity indexes (e.g., water, DMSO, chloroform) identifies outliers. Thermodynamic modeling (e.g., Hansen solubility parameters) correlates experimental data with molecular descriptors (logP, dipole moment). Cross-validate with computational COSMO-RS simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Cyclobutylmethyl)-1,4-diazepane dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-(Cyclobutylmethyl)-1,4-diazepane dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.